N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Description
This compound features a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a methyl group at position 5. The benzamide moiety is functionalized with a sulfamoyl group bearing N-methyl and N-(furan-2-ylmethyl) substituents.
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-15-5-10-19-20(13-24)23(31-21(19)12-15)25-22(27)16-6-8-18(9-7-16)32(28,29)26(2)14-17-4-3-11-30-17/h3-4,6-9,11,15H,5,10,12,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWVXLJOWMUVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound belonging to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound’s IUPAC name is this compound. Its molecular formula is , with a molecular weight of 388.51 g/mol. The structure features a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various thiophene derivatives, including the target compound. The compound was assessed against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standardized methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics like penicillin and ampicillin .
Anticancer Activity
In vitro cytotoxicity studies were conducted using human cancer cell lines. The MTT assay was employed to evaluate cell viability. The compound demonstrated selective cytotoxicity against cancer cells while showing minimal toxicity to normal human keratinocyte (HaCaT) cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| HaCaT (Normal Cells) | >100 |
These findings suggest that the compound may serve as a potential lead for developing new anticancer agents .
Anti-inflammatory Activity
Molecular docking studies have indicated that the compound could act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The binding affinity was assessed using in silico simulations, showing a strong interaction with key amino acid residues.
| Compound | Binding Energy (Kcal/mol) | Ki Inhibition Constant (nM) |
|---|---|---|
| N-(3-cyano...) | -9.0 | 243.23 |
| Celecoxib | -12.3 | 12.23 |
This selective inhibition could provide advantages over non-selective anti-inflammatory drugs by reducing side effects associated with COX inhibition .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A recent study synthesized various thiophene derivatives and evaluated their antimicrobial profiles against clinical isolates of S. epidermidis. The target compound showed promising results with MIC values as low as 4 µg/mL against resistant strains .
- Cytotoxicity Screening : Another research focused on the cytotoxic effects of thiophene derivatives on cancer cell lines, revealing that compounds similar to the target demonstrated significant growth inhibition in multiple cancer types while sparing normal cells .
- Docking Studies : In silico docking studies highlighted the potential of the compound as a lead for anti-inflammatory drug development due to its favorable binding profile with 5-LOX .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory activity. In silico molecular docking studies suggest that it acts as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response .
Antitumor Activity
Research has demonstrated that compounds related to N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) show promise in antitumor applications. For instance, polyfunctionally substituted derivatives have been evaluated for their antitumor efficacy against various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Effects
Some derivatives of this compound have shown antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, indicating potential use in developing new antimicrobial agents .
Case Study 1: 5-LOX Inhibition
A study published in Molecular Bank reported on the synthesis and biological evaluation of a related compound that demonstrated significant inhibition of 5-LOX. The binding affinity was assessed through molecular docking simulations, revealing a strong interaction with key residues in the enzyme's active site .
Case Study 2: Antitumor Evaluation
In another investigation, derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the benzamide structure enhanced antitumor activity significantly compared to unmodified compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrahydrobenzo[b]thiophene Cores
Compounds (Cyanoacetamide Derivatives):
- Structure: N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives.
- Key Differences: The target compound replaces the cyanoacetamide group with a cyano-substituted benzamide and introduces a sulfamoyl-furan moiety.
- Activity: derivatives demonstrated cytotoxicity against cancer cell lines (PC3, HEPG2) via caspase activation, MMP inhibition, and anti-angiogenic effects. The cyano group in the target compound may similarly enhance apoptosis induction .
Compounds (Fluorobenzamide Derivatives):
- Example: 2-Fluoro-N-{6-methyl-3-[(4-methylpiperazinyl)carbonyl]-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl}benzamide (Compound 6).
- Key Differences: The target compound substitutes the fluorobenzamide and piperazinyl carbonyl groups with a sulfamoyl-furan benzamide.
- Synthetic Relevance: Both compounds utilize amidation steps for benzamide attachment, but the target’s sulfamoyl group may improve solubility or target specificity .
Benzamide Derivatives with Heterocyclic Substituents
Compounds (Tranylcypromine Derivatives):
- Example: N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b).
- Key Differences: The target compound incorporates a tetrahydrobenzo[b]thiophene core and a sulfamoyl group instead of a cyclopropylamine-phenyl group.
- Activity: compounds exhibit anti-LSD1 activity, suggesting that the furan and benzamide moieties in the target compound could similarly modulate epigenetic targets .
Compounds (Sulfonamide-Triazole Derivatives):
- Example: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
- Key Differences: The target compound’s sulfamoyl group replaces the triazole-thione system. The absence of tautomerism in the target’s sulfamoyl group (due to N-methylation) may enhance metabolic stability compared to compounds .
Pharmacokinetic and Physicochemical Comparisons
- Cyano Group Impact: The 3-cyano substitution in the tetrahydrobenzo[b]thiophene core (shared with compounds) likely increases electrophilicity, enhancing interactions with biological targets .
- Sulfamoyl Group: The N-methylsulfamoyl-furan substitution may improve solubility relative to non-sulfonylated analogs (e.g., ’s hydrochloride salts) .
- Furan vs.
Research Implications
The structural uniqueness of the target compound—particularly its sulfamoyl-furan benzamide and cyano-tetrahydrobenzo[b]thiophene core—positions it as a candidate for anticancer drug development. Further studies should focus on:
Synthetic Optimization: Leveraging amidation and sulfonylation protocols from and .
Biological Screening: Evaluating cytotoxicity, apoptosis induction, and enzyme inhibition (e.g., LSD1, MMPs) as seen in and .
Comparative Pharmacokinetics: Assessing solubility and metabolic stability relative to furan/thiophene analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
